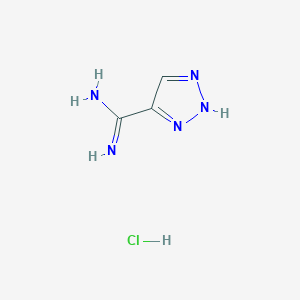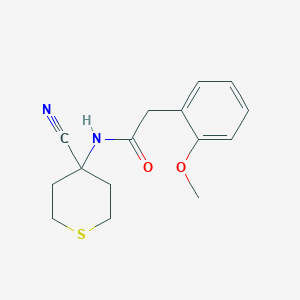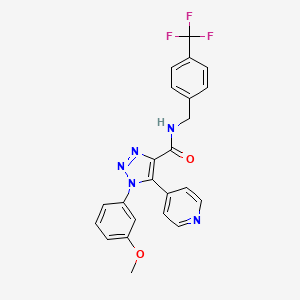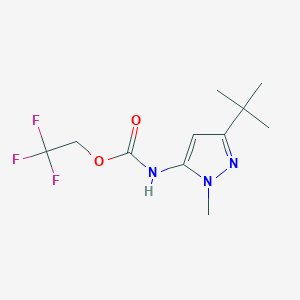![molecular formula C13H14Cl2N2O B2534006 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride CAS No. 1394042-13-7](/img/structure/B2534006.png)
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride is a chemical compound with a molecular formula of C13H14ClN2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a quinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. This structural motif is often associated with significant biological activity.
Mechanism of Action
Target of action
The compound contains a quinoline moiety, which is a common structure in many pharmaceuticals. Quinoline derivatives have been known to interact with various biological targets, including DNA, enzymes, and receptors .
Mode of action
Quinoline derivatives often exert their effects by interacting with their targets and modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Quinoline derivatives have been involved in a wide range of biochemical processes .
Result of action
Quinoline derivatives have been known to have various effects, including anti-inflammatory, antimalarial, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride has been shown to interact with the phosphate backbone of DNA, which leads to an increase in fluorescence This suggests that it may have a role in biochemical reactions involving DNA-protein interactions
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride typically involves the reaction of 8-aminoquinoline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like chloroform at low temperatures to control the exothermic nature of the reaction . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline moiety.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials that require quinoline-based compounds
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties.
4-hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their biological activities.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole moieties, exhibiting diverse pharmacological properties .
Uniqueness
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(2-quinolin-8-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVINGPGYRWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2533926.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)
![3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2533930.png)
![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2533931.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)

![2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2533937.png)





